molecular formula C10H9ClN2O B5679030 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5679030
M. Wt: 208.64 g/mol
InChI Key: HFHZSFVKNZWDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that features a pyrrolone ring substituted with a 4-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-chloroaniline with a suitable pyrrolone precursor. One common method is the reduction of 4-nitrochlorobenzene to 4-chloroaniline, followed by its reaction with a pyrrolone derivative under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the pyrrolone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chloroanilino)-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-1-3-8(4-2-7)13-9-5-10(14)12-6-9/h1-5,13H,6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHZSFVKNZWDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)N1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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